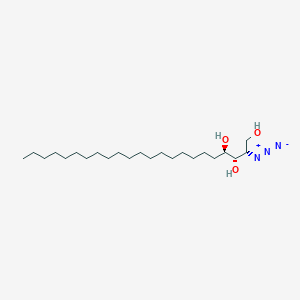
(2S,3S,4R)-2-Azidotricosane-1,3,4-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4R)-2-Azidotricosane-1,3,4-triol is a complex organic compound characterized by its azido group and three hydroxyl groups attached to a long carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-2-Azidotricosane-1,3,4-triol typically involves multiple steps, starting from simpler organic molecules. One common approach is the regioselective ring opening of chiral epoxides with azide anions, followed by subsequent functional group transformations to introduce the hydroxyl groups . The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like tetrabutylammonium fluoride (TBAF) to facilitate the ring-opening reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography and recrystallization are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
(2S,3S,4R)-2-Azidotricosane-1,3,4-triol undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like LiAlH4, and catalysts like Pd/C. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and triazoles, depending on the specific reaction conditions and reagents used .
科学研究应用
(2S,3S,4R)-2-Azidotricosane-1,3,4-triol has a wide range of applications in scientific research:
作用机制
The mechanism by which (2S,3S,4R)-2-Azidotricosane-1,3,4-triol exerts its effects involves the interaction of its functional groups with specific molecular targets. The azido group can undergo click chemistry reactions to form stable triazole linkages, which can be used to modify biomolecules or materials . The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
相似化合物的比较
Similar Compounds
(2S,3S,4R)-2-Amino-1,3,4-octadecanetriol: This compound has a similar structure but with an amino group instead of an azido group.
Uniqueness
(2S,3S,4R)-2-Azidotricosane-1,3,4-triol is unique due to its combination of an azido group and three hydroxyl groups, which provide distinct reactivity and potential for diverse applications. The presence of the azido group allows for bioorthogonal chemistry, making it particularly valuable in biological and medicinal research .
属性
CAS 编号 |
918866-99-6 |
|---|---|
分子式 |
C23H47N3O3 |
分子量 |
413.6 g/mol |
IUPAC 名称 |
(2S,3S,4R)-2-azidotricosane-1,3,4-triol |
InChI |
InChI=1S/C23H47N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(28)23(29)21(20-27)25-26-24/h21-23,27-29H,2-20H2,1H3/t21-,22+,23-/m0/s1 |
InChI 键 |
VTEPLZXCWFUNLV-ZRBLBEILSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N=[N+]=[N-])O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


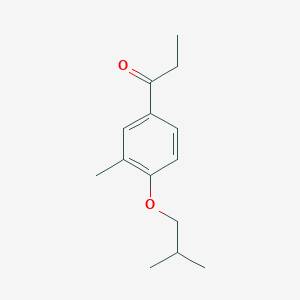
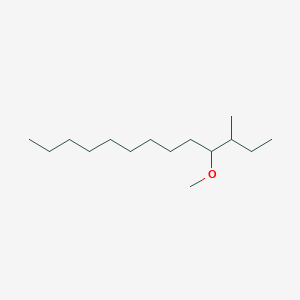
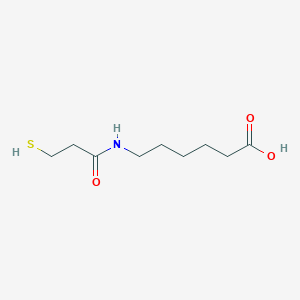
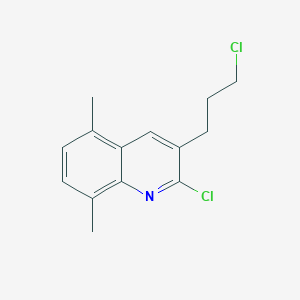

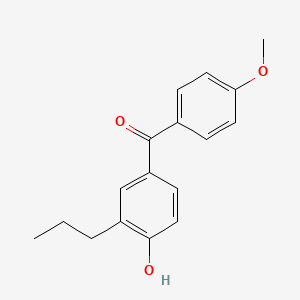
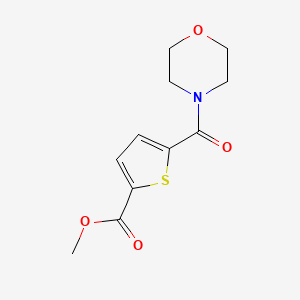
![2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B12626036.png)
![6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12626042.png)
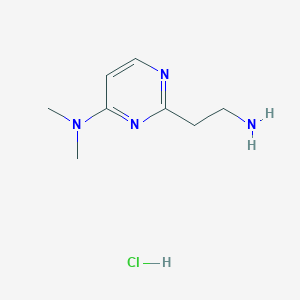
![N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12626049.png)
![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)
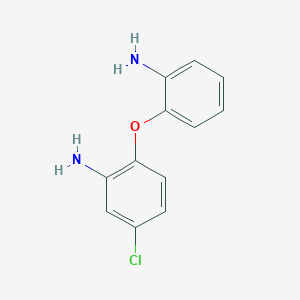
![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)
